

Introduction: The Structural Significance of N-(2-aminophenyl)cyclopropanesulfonamide

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Compound of Interest

Compound Name: N-(2-aminophenyl)cyclopropanesulfonamide

Cat. No.: B13986599

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N-(2-aminophenyl)cyclopropanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents.[1] Furthermore, the incorporation of a cyclopropane ring introduces conformational rigidity and a unique three-dimensional profile, which can be pivotal in modulating biological activity and pharmacokinetic properties.[2][3] The ortho-amino substitution on the phenyl ring provides a crucial vector for further synthetic elaboration.

Given its potential as a versatile building block, unambiguous structural confirmation is paramount. This guide details the application of NMR, IR, and MS—the triad of modern organic analysis—to achieve this goal. By understanding the expected spectral output, researchers can efficiently confirm synthesis, identify impurities, and ensure the quality of their material for downstream applications.

Molecular Structure and Key Features

The chemical structure of **N-(2-aminophenyl)cyclopropanesulfonamide** dictates its spectral properties. The molecule combines an aromatic system, a primary amine, a secondary

sulfonamide, and a strained aliphatic ring. Each of these features gives rise to characteristic signals in different spectroscopic techniques.

Caption: Structure of **N-(2-aminophenyl)cyclopropanesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

Experimental Protocol: NMR

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-(2-aminophenyl)cyclopropanesulfonamide** in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for sulfonamides as it ensures the exchangeable N-H protons are observable.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
 - For ^1H NMR, a standard pulse sequence (e.g., zg30) is used.
 - For ^{13}C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is employed to ensure all carbon signals appear as singlets.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

The proton spectrum can be divided into three key regions: the highly shielded aliphatic cyclopropyl region, the deshielded aromatic region, and the exchangeable amine/sulfonamide proton signals.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.0 - 10.0	Singlet (broad)	1H	SO ₂ NH	The acidic sulfonamide proton is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent.[4]
~6.6 - 7.2	Multiplet	4H	Ar-H	The four protons on the aminophenyl ring will exhibit complex splitting patterns due to ortho, meta, and para coupling.
~5.0 - 6.0	Singlet (broad)	2H	NH ₂	The primary amine protons are exchangeable and typically appear as a broad singlet.[4]
~2.5 - 2.8	Multiplet	1H	SO ₂ -CH	The methine proton of the cyclopropyl group is adjacent to the electron-withdrawing sulfonyl group, shifting it

downfield relative to the methylene protons.

-0.8 - 1.2

Multiplet

4H

-CH₂-CH₂-

The four methylene protons of the cyclopropane ring are magnetically non-equivalent and will appear as complex multiplets in a highly shielded (upfield) region. [\[5\]](#)[\[6\]](#)

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~145 - 150	Ar-C-NH ₂	The carbon atom directly attached to the nitrogen of the amine group is significantly influenced by its electron-donating effect.
~115 - 135	Ar-C (4 signals)	The remaining aromatic carbons will appear in this typical range. The carbon attached to the sulfonamide group will be further downfield. [4]
~114 - 118	Ar-C-SO ₂ NH	The ipso-carbon attached to the sulfonamide group.
~30 - 35	SO ₂ -CH	The methine carbon of the cyclopropyl group, shifted downfield by the adjacent S-atom.
~5 - 10	-CH ₂ -CH ₂ -	The methylene carbons of the cyclopropane ring are characteristically found at a very high field (upfield) due to the ring strain and geometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Objective: To identify the principal functional groups in the molecule.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid **N-(2-aminophenyl)cyclopropanesulfonamide** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, S=O, and aromatic C=C bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3480 - 3350	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	A characteristic two-band absorption for primary amines.[4]
3350 - 3200	N-H Stretch	Sulfonamide (-SO ₂ NH-)	A single, often broad, peak corresponding to the sulfonamide N-H bond.[4]
1640 - 1600	N-H Bend	Primary Amine (-NH ₂)	The scissoring vibration of the primary amine.[4]
1600 - 1450	C=C Stretch	Aromatic Ring	Multiple sharp bands indicating the aromatic nature of the phenyl ring.
1350 - 1310	S=O Asymmetric Stretch	Sulfonamide (-SO ₂)	A very strong and characteristic absorption band for the sulfonyl group.[4]
1160 - 1140	S=O Symmetric Stretch	Sulfonamide (-SO ₂)	The second strong, characteristic absorption for the sulfonyl group.[4]
920 - 890	S-N Stretch	Sulfonamide (S-N)	The stretching vibration of the sulfur-nitrogen bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS

Objective: To determine the accurate molecular weight and analyze fragmentation pathways.

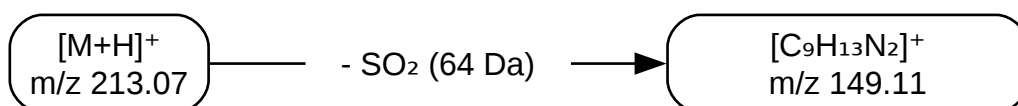
Methodology:

- **Sample Preparation:** Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.
- **Instrumentation:** Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
- **Data Acquisition (MS¹):** Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
- **Data Acquisition (MS²):** Select the [M+H]⁺ ion (m/z 213.07) for collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS). This provides fragmentation data.[7]

Molecular Ion and Fragmentation Analysis

- **Molecular Formula:** C₉H₁₂N₂O₂S
- **Monoisotopic Mass:** 212.06 g/mol
- **Expected [M+H]⁺ Ion:** m/z 213.07

A key fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[1] This is a diagnostic fragmentation that can help confirm the presence of the arylsulfonamide moiety.

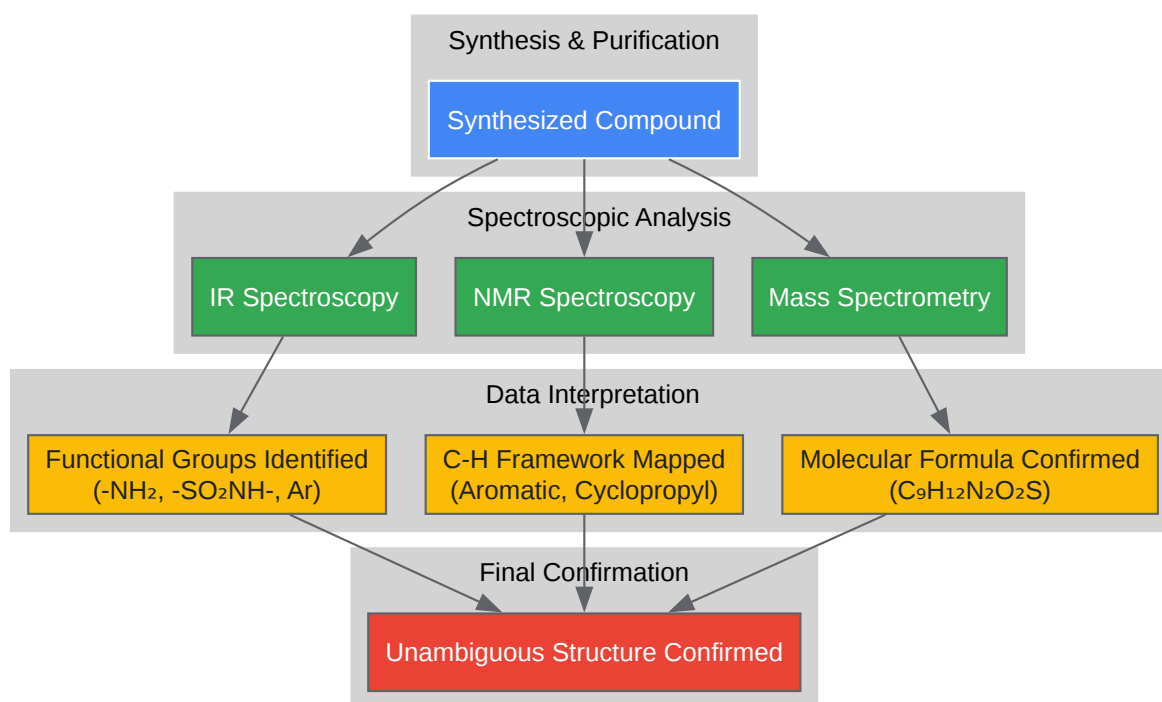


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Caption: Predicted primary fragmentation of **N-(2-aminophenyl)cyclopropanesulfonamide**.

Integrated Analytical Workflow for Structure Confirmation

No single technique provides a complete structural picture. The power of modern analytical chemistry lies in integrating data from multiple orthogonal techniques.



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Caption: Integrated workflow for structural elucidation.

By following this workflow, a researcher can move from a newly synthesized compound to a fully characterized and validated structure. The IR spectrum first confirms the presence of the key functional groups. Mass spectrometry then validates the molecular weight and formula. Finally, detailed 1D and 2D NMR experiments provide the definitive connectivity map, leaving no ambiguity as to the compound's identity.

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